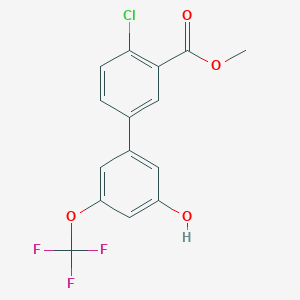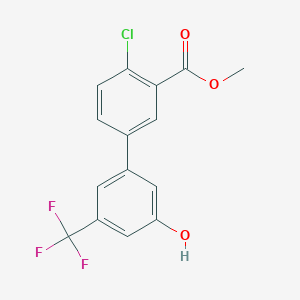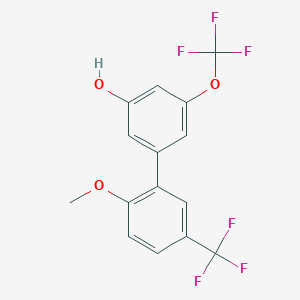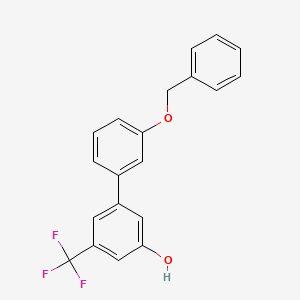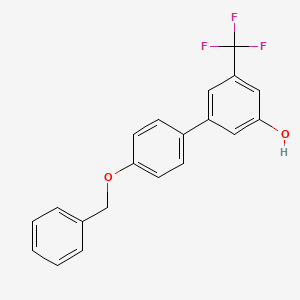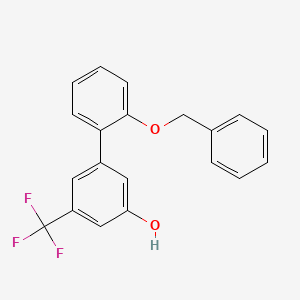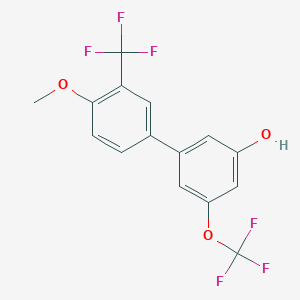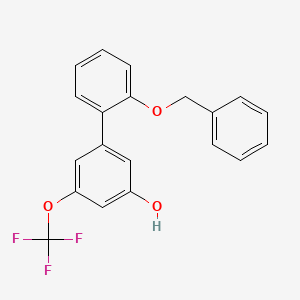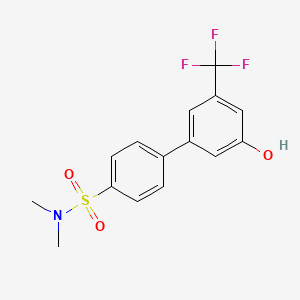
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95%
Overview
Description
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% (5-BTP-3-TFP) is an organic compound with a molecular formula of C14H13F3O2. It is a colorless to pale yellow liquid at room temperature and is insoluble in water. 5-BTP-3-TFP is used as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. 5-BTP-3-TFP has a wide range of applications in the field of scientific research due to its unique properties and chemical structure.
Mechanism of Action
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is a reactive and versatile compound that can be used in a variety of organic reactions. In organic synthesis, it is used as a reagent to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. In chromatography and spectroscopy, it is used to analyze proteins, carbohydrates, and lipids. 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is also used as an intermediate in the production of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is an organic compound that is not known to have any biochemical or physiological effects on humans or animals. It is not toxic or carcinogenic and has no known adverse effects. It is not metabolized in the body and is not known to interact with any other compounds.
Advantages and Limitations for Lab Experiments
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% has a number of advantages and limitations when used in laboratory experiments. The major advantage of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low cost and availability. It is also relatively safe to use and has a low toxicity level. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is soluble in many organic solvents, making it easy to use in a variety of laboratory experiments.
A major limitation of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is its low solubility in water, which makes it difficult to use in aqueous solutions. Additionally, it is flammable and may react with other compounds, which can lead to unexpected results.
Future Directions
The future potential applications of 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% are vast. It can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. It can also be used in the analysis of proteins, carbohydrates, and lipids. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used as a catalyst in organic reactions, such as Diels-Alder reactions, and in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% can be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is synthesized through a two-step process involving the reaction of 3-bromobenzyl alcohol with trifluoromethyl phenol and the subsequent reaction of the resulting intermediate with sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-120 °C. The reaction is completed in a few hours, and the product is isolated by distillation.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is used as a reagent in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes and pigments. Additionally, 5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol, 95% is used in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the analysis of proteins, carbohydrates, and lipids.
properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)26-19-11-16(9-17(24)12-19)15-7-4-8-18(10-15)25-13-14-5-2-1-3-6-14/h1-12,24H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLTDFNKQNCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686765 | |
| Record name | 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261942-41-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-(phenylmethoxy)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
